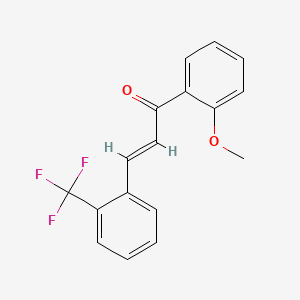

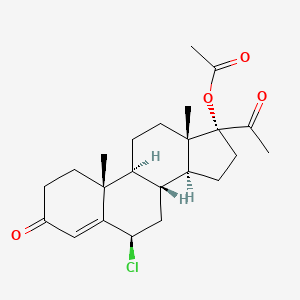

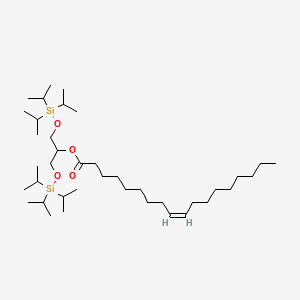

(R)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate, also known as (R)-HB-OCT, is an organic compound that has been widely studied in both scientific and industrial settings. It is a member of the family of octan-2-yl esters, which are known for their unique properties and wide range of applications. In particular, (R)-HB-OCT has been studied for its use in synthetic organic chemistry, as well as its potential as a pharmaceutical agent.

Aplicaciones Científicas De Investigación

Stereoselective Synthesis Applications : The compound has been utilized in the stereoselective synthesis of certain complex molecules, such as 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols. These have relevance in asymmetric synthesis of beta-C-manno-Pyranosides, which are important for constructing complex sugars like trisaccharides (Gerber & Vogel, 2001).

Liquid Crystal Research : The compound is part of a class of materials that display liquid crystalline behavior. Research has shown its relevance in the study of optically active, calamitic liquid crystals, which have potential applications in device technologies, especially in liquid crystal displays (Veerabhadraswamy et al., 2015).

Mesophase Behavior in Material Science : Investigations into the mesophase behavior of binary mixtures involving this compound and other similar compounds have been conducted. These studies are significant for understanding the material properties close to room temperature, which is crucial for practical applications in materials science (Obadović et al., 2010).

Corrosion Inhibition in Metal Protection : In the field of chemistry and technology, the compound has been studied for its inhibition properties for mild steel corrosion in acidic solutions. This demonstrates its potential as an environmentally friendly substance for metal protection (Chafiq et al., 2020).

Pharmacology and Drug Development : The compound has been utilized in the synthesis of site-specific treatment agents in pharmacology, particularly in the context of drug development for treating specific conditions such as cocaine abuse (Javanmard et al., 1999).

Propiedades

IUPAC Name |

[4-[(2R)-octan-2-yl]oxycarbonylphenyl] 4-hexoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O5/c1-4-6-8-10-12-22(3)32-27(29)23-15-19-26(20-16-23)33-28(30)24-13-17-25(18-14-24)31-21-11-9-7-5-2/h13-20,22H,4-12,21H2,1-3H3/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGPDUBTEHIWRH-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the function of (R)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]benzoate in the context of the research?

A1: (R)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]benzoate acts as a chiral dopant in the BPLC mixture []. Chiral dopants are crucial for inducing the helical arrangement of liquid crystal molecules, which is essential for the formation of the blue phase.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

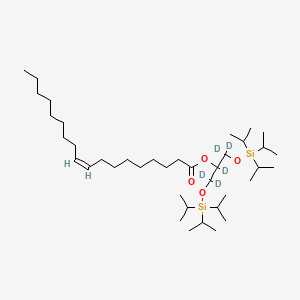

![Ethane-1,2-diol;2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate](/img/structure/B590346.png)

![hexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B590351.png)